molecular formula C12H9ClN4 B1451547 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1204297-37-9

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No. B1451547
M. Wt: 244.68 g/mol
InChI Key: RRUMUCVWQIBJNG-UHFFFAOYSA-N
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Description

The compound “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” is a chemical compound with the molecular formula C12H9ClN4 . It is a derivative of pyrazolo[3,4-d]pyridazine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” consists of a pyrazolo[3,4-d]pyridazine core with a chlorine atom at the 7-position, a methyl group at the 4-position, and a phenyl group at the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” include a molecular weight of 244.68 . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyrazolo[3,4-d]pyridazine derivatives, have been extensively explored for their utility as versatile synthetic intermediates. These compounds are pivotal in the formation of metal complexes, catalyst design, and asymmetric synthesis. Their functionalities extend to the development of novel catalysts and the facilitation of various organic transformations, highlighting their significance in advancing the methodologies of organic synthesis and catalysis (Li et al., 2019).

Medicinal Chemistry and Drug Development

The pyrazolo[3,4-d]pyridazine core is identified as a pharmacophore in many biologically active compounds, showcasing a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The compound's utility in medicinal chemistry is further underlined by its role in the design and synthesis of new pharmacologically active agents, offering a foundation for the development of novel therapeutic drugs (Dar & Shamsuzzaman, 2015).

Heterocyclic Compounds in Therapeutics

Research on heterocyclic compounds, akin to 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, has elucidated their potential in therapeutic applications. These compounds serve as key scaffolds for the synthesis of a wide array of bioactive molecules, contributing to the discovery and development of new drugs with potent anticancer, antibacterial, and anti-inflammatory activities. The exploration of these heterocyclic scaffolds in drug development investigations underscores their importance in medicinal chemistry and pharmacotherapy (Garrido et al., 2021).

Future Directions

The future directions for the study of “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

7-chloro-4-methyl-1-phenylpyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-10-7-14-17(9-5-3-2-4-6-9)11(10)12(13)16-15-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUMUCVWQIBJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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